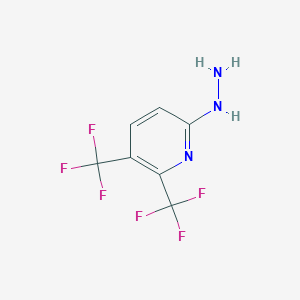
(5,6-Bis-trifluoromethyl-pyridin-2-yl)-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,6-Bis-trifluoromethyl-pyridin-2-yl)-hydrazine is a chemical compound that belongs to the class of hydrazines. These compounds are characterized by the presence of a hydrazine group (-NH-NH2) attached to a pyridine ring. The trifluoromethyl groups at positions 5 and 6 of the pyridine ring add unique properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Bis-trifluoromethyl-pyridin-2-yl)-hydrazine typically involves the reaction of 5,6-bis(trifluoromethyl)pyridine with hydrazine hydrate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5,6-Bis-trifluoromethyl-pyridin-2-yl)-hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds or nitrogen gas.
Reduction: The compound can be reduced to form amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds, nitrogen gas.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5,6-Bis-trifluoromethyl-pyridin-2-yl)-hydrazine would depend on its specific application. In general, the hydrazine group can interact with various molecular targets, such as enzymes or receptors, leading to changes in biological activity. The trifluoromethyl groups can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(5,6-Dimethyl-pyridin-2-yl)-hydrazine: Similar structure but with methyl groups instead of trifluoromethyl groups.
(5,6-Dichloro-pyridin-2-yl)-hydrazine: Similar structure but with chloro groups instead of trifluoromethyl groups.
Uniqueness
(5,6-Bis-trifluoromethyl-pyridin-2-yl)-hydrazine is unique due to the presence of trifluoromethyl groups, which can significantly alter its chemical and physical properties compared to similar compounds. These groups can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets.
Properties
Molecular Formula |
C7H5F6N3 |
|---|---|
Molecular Weight |
245.13 g/mol |
IUPAC Name |
[5,6-bis(trifluoromethyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C7H5F6N3/c8-6(9,10)3-1-2-4(16-14)15-5(3)7(11,12)13/h1-2H,14H2,(H,15,16) |
InChI Key |
UDNQNYWFUKOAKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)C(F)(F)F)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


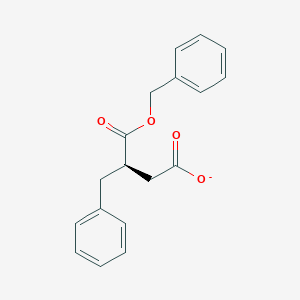
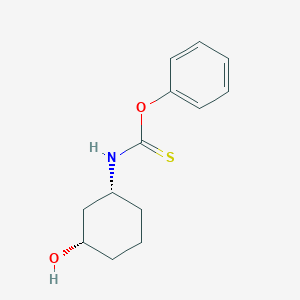
![[(5R,6R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-6-yl] benzoate](/img/structure/B12325483.png)
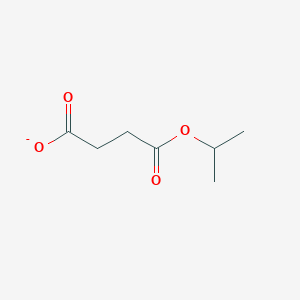

![7-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12325496.png)
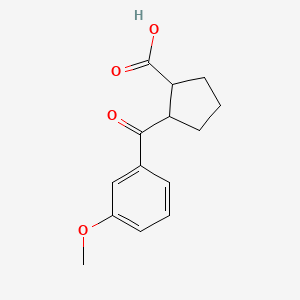
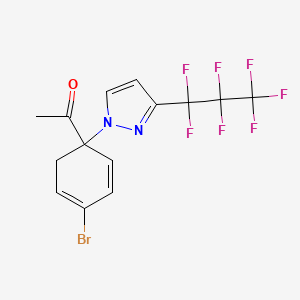

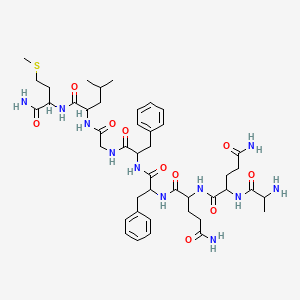

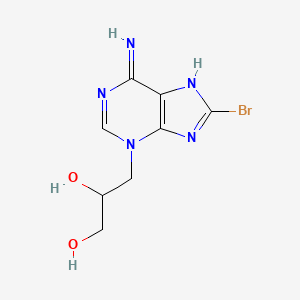

![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12325555.png)
